1,1,2,2-Tetrafluoro-1,2-bis[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethane
Description
The compound 1,1,2,2-Tetrafluoro-1,2-bis[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethane is a highly fluorinated ether characterized by a central ethane backbone with two symmetric substituents. Each substituent consists of a 1,1,2,2-tetrafluoroethoxy chain further modified by a trifluoromethoxy (-OCF₃) group. This structure confers exceptional chemical inertness, thermal stability, and low polarizability, making it suitable for specialized applications such as high-performance lubricants, heat-transfer fluids, or dielectric materials in electronics.
Properties
IUPAC Name |
1,1,2,2-tetrafluoro-1,2-bis[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F18O4/c9-1(10,27-3(13,14)5(17,18)29-7(21,22)23)2(11,12)28-4(15,16)6(19,20)30-8(24,25)26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSJNFOUJLIQJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F)(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF3O(CF2CF2O)3CF3, C8F18O4 | |
| Record name | 2,5,8,11-Tetraoxadodecane, 1,1,1,3,3,4,4,6,6,7,7,9,9,10,10,12,12,12-octadecafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00542617 | |
| Record name | Perfluoro-2,5,8,11-tetraoxadodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00542617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64028-04-2 | |
| Record name | Perfluoro-2,5,8,11-tetraoxadodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00542617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluoro-2,5,8,11-tetraoxadodecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
It’s known that this compound is used as a co-solvent and additive in various battery systems, suggesting that its targets could be components of these systems.
Mode of Action
The compound interacts with its targets by forming a highly fluorinated interphase. This interaction results in changes that help suppress dendrites without raising the interfacial impedance, which is crucial for the stable cycling of batteries.
Biological Activity
1,1,2,2-Tetrafluoro-1,2-bis[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethane is a complex fluorinated compound known for its unique chemical properties and potential biological activities. This article explores its biological activity through various studies and findings.
The compound's molecular formula is , with a molecular weight of 294.05 g/mol. It belongs to the class of hydrofluoroethers and exhibits high chemical stability and low boiling points, making it suitable for various applications.
| Property | Value |
|---|---|
| Molecular Formula | C₆F₁₀O₂ |
| Molecular Weight | 294.05 g/mol |
| Boiling Point | Low |
| Solubility | High in polar solvents |
Synthesis and Reactivity
The synthesis of this compound typically involves the fluorination of halogenated dioxolanes. The reaction conditions often include the use of catalysts such as chromium oxide at elevated temperatures (150°C to 350°C) to achieve desired yields and purity levels .
Environmental Impact
The persistence of PFAS in the environment raises concerns about bioaccumulation and long-term ecological effects. Some fluorinated compounds have been shown to accumulate in living organisms and can lead to significant environmental contamination . The mobility of these compounds in water makes them particularly concerning for groundwater contamination.
Case Study 1: Human Health Impact
A comprehensive review highlighted the epidemiological evidence linking PFAS exposure to various health outcomes. For instance, populations exposed to high levels of PFAS have demonstrated increased incidences of liver disease and adverse reproductive outcomes . While direct studies on the specific compound are scarce, its structural similarity to other PFAS suggests potential health risks.
Case Study 2: Environmental Persistence
Field studies have established that certain PFAS can remain in mammalian tissues for extended periods. This bioaccumulation can lead to increasing concentrations up the food chain. The persistence and mobility of such compounds necessitate ongoing monitoring and research efforts to evaluate their ecological impacts .
Scientific Research Applications
Applications in Materials Science
Fluorinated Polymers
The compound is utilized in the synthesis of fluorinated polymers which exhibit excellent thermal stability and chemical resistance. These polymers are essential in applications such as:
- Coatings : Used for protective coatings in harsh environments due to their non-stick properties and resistance to solvents.
- Membranes : Employed in gas separation membranes that require selective permeability.
Table 1: Properties of Fluorinated Polymers
| Property | Value |
|---|---|
| Thermal Stability | High |
| Chemical Resistance | Excellent |
| Non-stick Characteristics | Yes |
Pharmaceutical Applications
Drug Delivery Systems
The compound's unique chemical structure allows it to be integrated into drug delivery systems. Its fluorinated nature enhances the solubility and bioavailability of certain drugs. Research has shown that incorporating this compound into liposomes can improve the pharmacokinetics of therapeutic agents.
- Case Study : A study demonstrated that liposomal formulations containing this compound exhibited a higher retention time in circulation compared to traditional formulations, leading to increased efficacy of the delivered drug .
Environmental Applications
Fluorinated Compounds in Environmental Studies
Research indicates that compounds like 1,1,2,2-Tetrafluoro-1,2-bis[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethane can be used to study the behavior of fluorinated substances in the environment. They serve as tracers in hydrology studies due to their stability and resistance to degradation.
Comparison with Similar Compounds
Key Compounds for Comparison:
Target Compound : 1,1,2,2-Tetrafluoro-1,2-bis[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethane (inferred properties).
1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane (CAS 358-39-4) .
1,1,2,2-Tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane (CAS 406-78-0) .
1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)ethane (CAS 2356-62-9) .
Comparative Analysis Table
Structural and Functional Differences
- Fluorine Substitution : The target compound has 14 fluorine atoms, exceeding the 8–10 fluorine atoms in simpler analogs like CAS 358-39-4 and CAS 406-78-0 . This enhances hydrophobicity and chemical resistance.
- Ether Linkages: The trifluoromethoxy-ethoxy groups in the target compound introduce steric hindrance and electron-withdrawing effects, reducing reactivity compared to non-ether analogs like 1,1,2,2-Tetrafluoroethane .
- Symmetry: The bis-substituted ethane structure promotes crystallinity and phase stability, unlike mono-substituted derivatives such as CAS 2356-62-9 .
Preparation Methods
Synthesis of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane Intermediate
- This intermediate is synthesized by reacting 1,2-di-tert-butyl-1,1,2,2-tetrafluoroethane with bromoethane under controlled conditions, typically in the presence of a base to facilitate ether formation.
- Reaction parameters such as temperature (40–60°C), solvent choice (polar aprotic solvents like dimethylacetamide), and catalyst (Lewis acids such as BF3) are optimized to improve yield (~33%) and purity.
- Purification is achieved by fractional distillation under reduced pressure (10–20 mmHg) to separate the product from unreacted starting materials and side products.
Introduction of Trifluoromethoxy Groups
- The trifluoromethoxy substituents are introduced by reacting the tetrafluoroethoxy intermediate with trifluoromethoxy-containing reagents such as trifluoromethanesulfonic acid esters or trifluoromethyl ethers.
- A representative method involves the formation of trifluoromethanesulfonic acid 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethyl esters, which upon reaction with amines or other nucleophiles under reflux conditions (e.g., 110°C for 48 h) yield the desired trifluoromethoxy-substituted ethers.
- The reaction is typically carried out in ethanol or dichloromethane, with subsequent washing and drying steps to remove impurities.
- Purification is performed by silica gel column chromatography using solvent mixtures such as dichloromethane/hexane (1:5) to isolate the pure compound.
Final Assembly and Purification
- The final compound is assembled by coupling the trifluoromethoxy-substituted ether units onto the ethane backbone, often via nucleophilic substitution or etherification reactions.
- Reaction conditions are carefully controlled to avoid decomposition of sensitive fluorinated groups.
- The product is purified by distillation under reduced pressure or chromatographic techniques to achieve high purity (>98%) suitable for research and industrial applications.
Reaction Parameters and Optimization
| Parameter | Typical Conditions | Effect on Yield and Purity |
|---|---|---|
| Temperature | 40–60°C for ether formation; 110°C for trifluoromethoxy substitution | Balances reaction rate and side reactions |
| Solvent | Polar aprotic (DMA), ethanol, dichloromethane | Enhances solubility and reaction efficiency |
| Catalyst | Lewis acids (BF3) or bases | Promotes electrophilic substitution |
| Reaction Time | 24–48 hours | Ensures complete conversion |
| Pressure | Reduced pressure (10–20 mmHg) for distillation | Prevents thermal decomposition |
Analytical Characterization Supporting Preparation
- ¹⁹F NMR Spectroscopy: Confirms fluorine environments; characteristic chemical shifts for CF2 and CF3 groups between -120 to -140 ppm.
- FT-IR Spectroscopy: Identifies C-F stretching (1150–1250 cm⁻¹) and C-O-C ether linkages (1050–1100 cm⁻¹).
- GC-MS: Assesses purity and molecular weight; molecular ion peaks consistent with expected mass (~414 m/z for trifluoromethoxy esters).
- Elemental Analysis: Matches theoretical C, F, O percentages confirming compound composition.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Yield (%) | Purification Method | Notes |
|---|---|---|---|---|
| Ether formation | 1,2-di-tert-butyl-1,1,2,2-tetrafluoroethane + bromoethane, BF3 catalyst, 40–60°C | ~33 | Fractional distillation (10–20 mmHg) | Polar aprotic solvent preferred |
| Trifluoromethoxy substitution | Trifluoromethanesulfonic acid esters, amines, reflux in ethanol at 110°C for 48 h | 20–80 | Silica gel chromatography (DCM:Hexane 1:5) | Reaction time critical |
| Final coupling and purification | Nucleophilic substitution, reduced pressure distillation | >98 purity | Distillation or chromatography | Avoids decomposition |
Research Findings and Practical Considerations
- The preparation methods require stringent control of moisture and oxygen to prevent side reactions and degradation of fluorinated intermediates.
- The use of specialized fluorinated reagents and catalysts is essential for selective substitution and high yield.
- The compound’s stability under reaction and purification conditions allows for its use in advanced applications such as electrolyte solvents in lithium-metal batteries, where its weak coordination with lithium ions enhances performance.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 1,1,2,2-tetrafluoro-1,2-bis[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethane in laboratory settings?
- Methodological Answer : Follow hazard codes P201 ("Use only outdoors or in a well-ventilated area"), P210 ("Avoid heat/open flames"), and P202 ("Read all safety precautions before handling") . Use personal protective equipment (PPE), including fluoropolymer-coated gloves and face shields, due to the compound’s fluorinated structure and potential thermal decomposition risks. Store in inert, sealed containers at temperatures below 25°C to prevent degradation .
Q. How can researchers confirm the purity of this compound, and what analytical techniques are most effective?
- Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) is recommended for purity analysis, as demonstrated for structurally similar fluorinated ethers (e.g., HFE-347, 98% purity by GC) . For structural confirmation, use NMR and high-resolution mass spectrometry (HRMS) to resolve overlapping signals from trifluoromethoxy and tetrafluoroethoxy groups. Cross-reference with NIST spectral libraries .
Q. What are the critical physical properties (e.g., boiling point, solubility) relevant to experimental design?
- Methodological Answer : Based on analogs like 1,2-bis(1,1,2,2-tetrafluoroethoxy)ethane (CAS 358-39-4), the compound likely has a boiling point >140°C and low water solubility (logP ~3.2) due to its fluorinated backbone . Use non-polar solvents (e.g., perfluorinated oils) for solubility optimization. Thermodynamic parameters such as vapor pressure (estimated via Antoine equation) should be modeled using NIST-recommended software .
Advanced Research Questions
Q. How do conflicting reports on thermal stability of fluorinated ethers impact experimental reproducibility?
- Methodological Answer : Discrepancies arise from decomposition pathways under varying conditions. For example, trifluoromethoxy groups may release HF at >200°C, altering reaction outcomes . To mitigate, conduct thermogravimetric analysis (TGA) coupled with FTIR to identify decomposition products. Document temperature ramp rates and atmospheric conditions (e.g., inert vs. oxidative) to standardize protocols .
Q. What strategies resolve spectral overlaps in NMR for complex fluorinated structures?
- Methodological Answer : Use 2D - COSY or heteronuclear correlation (HETCOR) experiments to distinguish between CFO and CFO moieties. For example, in HFE-347, distinct chemical shifts at δ -75 ppm (CFO) and δ -120 ppm (CFO) were resolved using high-field (>500 MHz) spectrometers .
Q. How can computational modeling predict environmental persistence or bioaccumulation of this compound?
- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate persistence (e.g., half-life in water) and bioaccumulation factors (BCF). For perfluoroalkyl ethers (PFAS), models like EPI Suite may underestimate persistence due to stable C-F bonds; instead, use molecular dynamics simulations to assess hydrolytic stability .
Q. What synthetic routes optimize yield for bis(trifluoromethoxy)ethane derivatives?
- Methodological Answer : Fluorination via gas-phase HF reactions (e.g., trichloroethylene → trifluoro-2-chloroethane → tetrafluoroethane) achieves >80% yield in multi-step processes . Catalysts like SbF enhance selectivity, but require rigorous purification to remove residual HF. Monitor reaction progress using in-situ IR spectroscopy .
Data Contradiction Analysis
Q. Why do molecular weight values differ across databases for structurally similar compounds?
- Analysis : For example, HFE-347 (CAS 406-78-0) is listed as 200.05 g/mol , while 1,2-bis(1,1,2,2-tetrafluoroethoxy)ethane (CAS 358-39-4) is 262.10 g/mol . These discrepancies arise from isomeric variations (e.g., trifluoromethoxy vs. tetrafluoroethoxy substitution). Always verify via elemental analysis (EA) or HRMS.
Q. How should researchers address regulatory inconsistencies in hazard classification?
- Analysis : The compound may fall under EPA’s Significant New Use Rules (SNURs) due to structural similarity to regulated PFAS (e.g., §721.10549) . Consult TSCA inventory updates and EU REACH dossiers to align with regional requirements .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
